2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound notable for its unique structure that combines elements of benzothiazole and pyridine. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through specific chemical reactions involving derivatives of benzothiazole and pyridine. It is often characterized by its distinct molecular structure and properties, which are essential for understanding its biological implications.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur atoms within their ring structures. It is classified as a carboxamide due to the presence of the carboxamide functional group.
The synthesis of 2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be achieved through several methods:
The reaction conditions often include:
The molecular structure of 2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Weight | 299.77 g/mol |
IUPAC Name | 2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI | InChI=1S/C13H13ClN3O2S/c14-12(9-4-3-7-14)16(17)13(18)10(15)8(11)6(19)1/h3-4H,1-2H2,(H,15,16)(H,18) |
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for 2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with key molecular targets in cellular pathways:
The physical properties of the compound include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves in various environments and its potential applications in drug development.
The scientific uses of 2-chloro-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide are diverse:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3